molecular formula C8H17NO B14653634 1-Butyl-pyrrolidin-3-ol

1-Butyl-pyrrolidin-3-ol

Cat. No.: B14653634
M. Wt: 143.23 g/mol
InChI Key: WKBINTOKVMWIIP-UHFFFAOYSA-N
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Description

1-Butyl-pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a butyl group attached to the nitrogen atom and a hydroxyl group at the third position of the pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at elevated temperatures and pressures . Another method involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-Butyl-pyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a scaffold for drug development.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the hydroxyl group and the butyl group allows it to interact with various enzymes and receptors, potentially modulating their activity. Molecular docking studies have shown that pyrrolidine derivatives can interact with proteins such as Akt, influencing their biological activity .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the butyl and hydroxyl groups.

    3-Hydroxypyrrolidine: Similar structure but lacks the butyl group.

    N-Butylpyrrolidine: Lacks the hydroxyl group.

Uniqueness: 1-Butyl-pyrrolidin-3-ol is unique due to the presence of both the butyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with various biological targets and make it a valuable scaffold for drug development .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-butylpyrrolidin-3-ol

InChI

InChI=1S/C8H17NO/c1-2-3-5-9-6-4-8(10)7-9/h8,10H,2-7H2,1H3

InChI Key

WKBINTOKVMWIIP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(C1)O

Origin of Product

United States

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